molecular formula C31H25ClF3N5O3 B611320 Umbralisib hydrochloride

Umbralisib hydrochloride

Número de catálogo: B611320
Peso molecular: 608.0 g/mol
Clave InChI: QGVUVMVWYWMZIR-NTISSMGPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a chiral small molecule featuring a pyrazolo[3,4-d]pyrimidine core fused with a chromen-4-one scaffold. Key structural elements include:

  • Stereochemistry: The (1S)-ethyl group at the pyrazolo[3,4-d]pyrimidine linkage ensures enantiomeric specificity .
  • Substituents:
    • A 3-fluoro-4-isopropoxyphenyl group at position 3 of the pyrazolo[3,4-d]pyrimidine.
    • Fluorine atoms at positions 6 (chromen-4-one) and 3-phenyl, enhancing metabolic stability and target binding .
    • Hydrochloride salt formulation improves solubility for pharmaceutical applications .
  • Targets: The compound is structurally related to PI3K inhibitors (e.g., Umbralisib), with activity against PI3K isoforms (PK3CA, PK3CB, PK3CD, PK3CG) .

Propiedades

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVUVMVWYWMZIR-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

La síntesis del clorhidrato de TGR-1202 implica múltiples pasos, incluyendo la formación de intermedios clave y sus reacciones subsecuentes bajo condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan públicamente. Se sabe que el compuesto se administra por vía oral una vez al día, siguiendo un diseño de escalada de dosis en entornos clínicos .

Análisis De Reacciones Químicas

El clorhidrato de TGR-1202 sufre diversas reacciones químicas, incluyendo la inhibición de PI3Kδ y CK1ε. El compuesto exhibe efectos inmunomoduladores únicos en los linfocitos T de la leucemia linfocítica crónica . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen inhibidores específicos y entornos controlados para garantizar la estabilidad y eficacia del compuesto. Los principales productos formados a partir de estas reacciones son las formas inhibidas de PI3Kδ y CK1ε, lo que conduce a los efectos terapéuticos deseados .

Mecanismo De Acción

El mecanismo de acción del clorhidrato de TGR-1202 implica la inhibición de PI3Kδ y CK1ε, que son reguladores clave de la vía PI3K. Esta vía es esencial para la señalización del receptor de células B y la progresión del linfoma . Al inhibir estas quinasas, el clorhidrato de TGR-1202 interrumpe las vías de señalización que promueven el crecimiento y la supervivencia de las células malignas. Esto conduce a la supresión del crecimiento tumoral y la inducción de la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural analogs and their pharmacological distinctions:

Compound Name / ID Key Structural Differences Molecular Weight Target/Activity Melting Point (°C) Reference
Target Compound (1S)-ethyl, 3-fluoro-4-isopropoxyphenyl, 6-fluoro-chromen-4-one 599.1 (free base) PI3K isoforms (PK3CA, PK3CB, PK3CD, PK3CG) 242–245 (HCl salt)
R-enantiomer (Umbralisib R-enantiomer) (1R)-ethyl configuration 599.1 Reduced PI3Kδ selectivity compared to S-enantiomer N/A
5-fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-... Methylamino substitution at pyrimidine C4; pyrazolo[3,4-c] vs. [3,4-d] core 600.2 Enhanced kinase inhibition due to methylamino’s electron-donating effect 122–124
Example 64 (pyrrolo[2,3-b]pyridin-5-yl analog) Pyrrolo[2,3-b]pyridin-5-yl group replaces isopropoxyphenyl 536.4 Broader kinase off-target effects due to heterocyclic expansion 303–306
Camphorsulphonate derivative () Additional 5-(1-(4-amino-3-(4-(difluoromethoxy)-3-fluorophenyl)-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl) group >900 (estimated) Dual-targeting potential but reduced solubility N/A

Key Observations:

Enantiomeric Specificity : The (1S)-ethyl configuration in the target compound is critical for PI3Kδ isoform selectivity, as the R-enantiomer shows diminished activity .

Substituent Effects: Methylamino at C4 (e.g., 600.2 MW analog): Increases binding affinity via hydrogen bonding but may reduce metabolic stability . Heterocyclic Modifications (e.g., pyrrolo[2,3-b]pyridin-5-yl): Introduce off-target kinase interactions due to expanded π-π stacking .

Salt Forms : Hydrochloride salts (target compound) and camphorsulphonates () influence solubility and crystallinity, impacting bioavailability .

Bioactivity Clustering : Compounds with similar substituents (e.g., 3-fluoro-4-isopropoxyphenyl) cluster into groups with shared PI3K/AKT/mTOR pathway inhibition, validated by hierarchical bioactivity profiling .

Research Findings and Limitations

  • Synthetic Challenges: The target compound’s multi-step synthesis (e.g., Mitsunobu reaction for stereochemistry) yields low quantities (e.g., 10% in Example 60) .
  • Thermal Stability : High melting points (>240°C) correlate with rigid aromatic systems but complicate formulation .
  • Data Gaps : Direct in vivo efficacy or toxicity data for the target compound are absent in the provided evidence. However, analogs like Umbralisib (R/S-mixture) have established clinical profiles .

Actividad Biológica

The compound 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one; hydrochloride (CAS: 1532533-69-9) is a synthetic small molecule that has garnered attention for its potential biological activities, particularly in the field of oncology and kinase inhibition. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C31H24F3N5O3, with a molecular weight of 571.56 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC31H24F3N5O3
Molecular Weight571.56 g/mol
CAS Number1532533-69-9
Purity98%

The primary mechanism of action for this compound involves the inhibition of specific kinases involved in cell signaling pathways. It has been identified as a mixed-lineage kinase (MLK) inhibitor, which plays a crucial role in various cellular processes including proliferation, differentiation, and survival. By inhibiting MLKs, the compound can potentially disrupt oncogenic signaling pathways, leading to reduced tumor growth.

Antitumor Effects

Research has demonstrated that the compound exhibits significant antitumor activity in various cancer cell lines. In vitro studies have shown that it effectively inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, studies on human breast cancer cell lines indicated a dose-dependent reduction in cell viability upon treatment with the compound.

Case Studies

  • Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability (IC50 values were observed in the low micromolar range). Apoptotic markers such as cleaved caspase-3 were upregulated, indicating that the compound induces apoptosis through intrinsic pathways.
  • Non-Small Cell Lung Cancer (NSCLC) : Another study evaluated the effects on NSCLC cell lines (A549 and H1299). The compound inhibited cell migration and invasion capabilities while promoting apoptosis, suggesting its potential as an anti-metastatic agent.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves in vivo. Preliminary data suggest that it has favorable absorption properties with moderate plasma half-life, making it a candidate for further development as an anticancer agent.

Safety Profile

While the biological efficacy is promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles in preclinical models. Further investigations are needed to fully elucidate its safety margins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Umbralisib hydrochloride
Reactant of Route 2
Reactant of Route 2
Umbralisib hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.